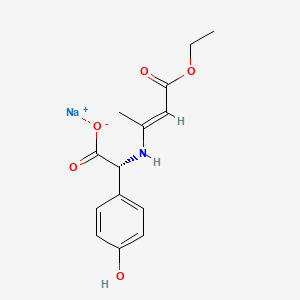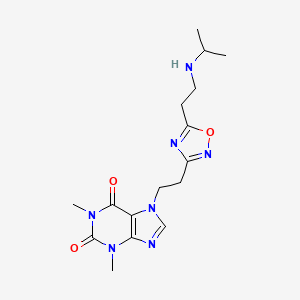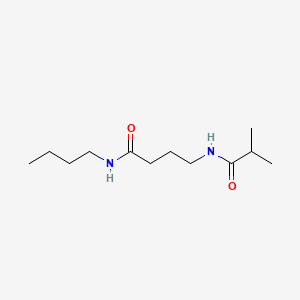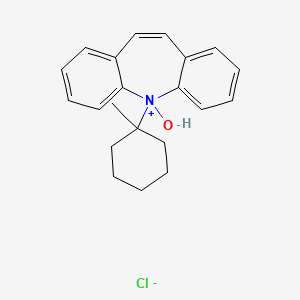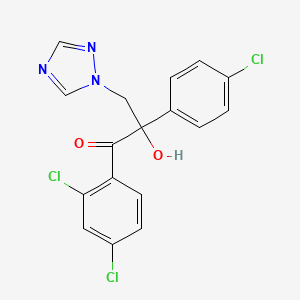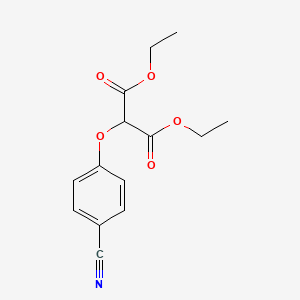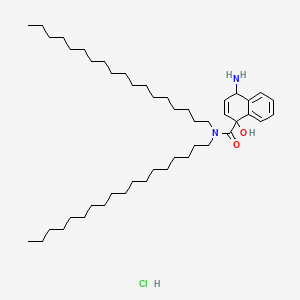
Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a glycine moiety acetylated at the nitrogen atom and esterified with a 2-(dimethoxyphosphinyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of N-acetylglycine with 2-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in drug development. It can be used to design prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester involves its hydrolysis to release N-acetylglycine and 2-(dimethoxyphosphinyl)ethanol. The released N-acetylglycine can interact with enzymes and proteins, modifying their activity and function. The 2-(dimethoxyphosphinyl)ethanol moiety can participate in further chemical reactions, contributing to the overall biological and chemical effects of the compound.
Comparación Con Compuestos Similares
Glycine, N-acetyl-, ethyl ester: This compound is similar in structure but lacks the dimethoxyphosphinyl group. It is used in similar applications but has different reactivity and properties.
Glycine, N-acetyl-, methyl ester: Another similar compound with a methyl ester group instead of the 2-(dimethoxyphosphinyl)ethyl group. It is used in organic synthesis and biological research.
Uniqueness: Glycine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester is unique due to the presence of the 2-(dimethoxyphosphinyl)ethyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
152819-34-6 |
|---|---|
Fórmula molecular |
C8H16NO6P |
Peso molecular |
253.19 g/mol |
Nombre IUPAC |
2-dimethoxyphosphorylethyl 2-acetamidoacetate |
InChI |
InChI=1S/C8H16NO6P/c1-7(10)9-6-8(11)15-4-5-16(12,13-2)14-3/h4-6H2,1-3H3,(H,9,10) |
Clave InChI |
CBHXIQBYFWYZBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=O)OCCP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


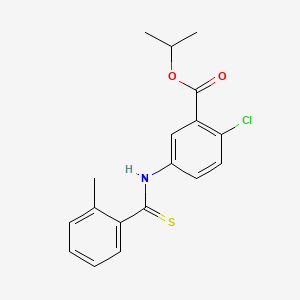

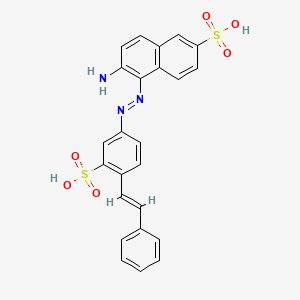


![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
